molecular formula C10H9ClN2O4 B8510401 6-Chloro-2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

6-Chloro-2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B8510401
M. Wt: 256.64 g/mol
InChI Key: CMOPEBFPBQXXGS-UHFFFAOYSA-N
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Patent
US07998956B2

Procedure details

2-amino-4-chloro-5-nitrophenol (10.0 g) and ethyl α-bromoisobutyrate (7.4 mL) were treated in the same manner as described in Reference Example 1(1) to give 6-chloro-2,2-dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (6.82 g) as a pale brown powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[OH:12].Br[C:14]([CH3:21])([CH3:20])[C:15](OCC)=[O:16]>>[Cl:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]2[O:12][C:14]([CH3:21])([CH3:20])[C:15](=[O:16])[NH:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O
Name
Quantity
7.4 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC2=C(NC(C(O2)(C)C)=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.